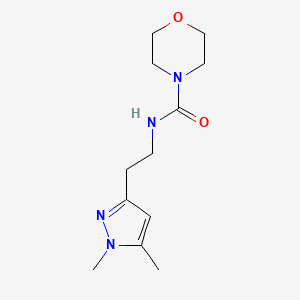
N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Aminations with Oxaziridines
Electrophilic aminations, including the transformation of oxaziridines to various amines and derivatives, are fundamental in synthesizing nitrogen-containing compounds. Although not directly mentioning N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, this process is crucial for creating similar complex molecules, which can be applied in the synthesis of azines, hydrazines, diaziridines, and more. Such synthetic routes offer pathways to develop new drugs and materials (Andreae & Schmitz, 1991).
Synthesis and Anticonvulsant Activity
Research on related compounds demonstrates the potential of this compound analogs in medical applications, such as anticonvulsant activities. The synthesis and testing of cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles for anticonvulsant effects illustrate how modifications in the structure can lead to significant biological activities, hinting at the therapeutic potential of similar compounds (Stanton & Ackerman, 1983).
New Approaches to Heterocyclic Synthesis
Innovative synthetic methods are being developed for heterocyclic compounds, offering insights into creating derivatives of this compound. For example, a novel method for synthesizing 1,3,5-oxadiazine derivatives, potentially applicable to the synthesis of related compounds, showcases the evolving landscape of chemical synthesis with potential implications in drug development and material science (2022).
Dipeptide β‐turn Mimetics Synthesis
The synthesis of complex lactams as dipeptide β‐turn mimetics highlights the versatility of this compound-related structures in developing peptidomimetics. These compounds are essential for medicinal chemistry, offering routes to new pharmaceuticals by mimicking natural peptide structures (Millet et al., 1999).
Kinase Inhibitor Development
The design and synthesis of novel compounds with kinase inhibition activity, incorporating structural elements similar to this compound, highlight its potential in drug discovery. These efforts showcase the application of such compounds in developing targeted therapies for cancer, with specific derivatives showing promising cytotoxic activities against various cancer cell lines (Liu et al., 2020).
Properties
IUPAC Name |
N-cycloheptyl-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11-8-7-10(14-15-11)12(17)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQLPKGVZUJTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)


![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)



![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)


![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)
